5-Nitro-2-thiomorpholinobenzonitrile
Description
5-Nitro-2-thiomorpholinobenzonitrile: is a versatile chemical compound with a unique molecular structure It is characterized by the presence of a nitro group, a thiomorpholine ring, and a benzonitrile moiety
Properties
IUPAC Name |
5-nitro-2-thiomorpholin-4-ylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHXTFNEXZGTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-thiomorpholinobenzonitrile typically involves the nitration of 2-(thiomorpholin-4-yl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of 5-Nitro-2-thiomorpholinobenzonitrile may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-2-thiomorpholinobenzonitrile can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens, sulfonic acids, and other electrophiles.
Major Products Formed:
Reduction: 5-Amino-2-(thiomorpholin-4-yl)benzonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-Nitro-2-thiomorpholinobenzonitrile serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of nitroaromatic compounds with biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It can be used in the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, 5-Nitro-2-thiomorpholinobenzonitrile can be utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-thiomorpholinobenzonitrile involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiomorpholine ring may also play a role in modulating the compound’s activity by influencing its binding to specific molecular targets.
Comparison with Similar Compounds
- 5-Fluoro-2-(thiomorpholin-4-yl)benzonitrile
- 5-Chloro-2-(thiomorpholin-4-yl)benzonitrile
- 5-Bromo-2-(thiomorpholin-4-yl)benzonitrile
Comparison: 5-Nitro-2-thiomorpholinobenzonitrile is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to its halogenated analogs, the nitro compound exhibits different reactivity and potential applications. The nitro group can participate in redox reactions, making it a valuable intermediate for the synthesis of various derivatives.
Biological Activity
Antimicrobial Activity
Nitro-aromatic compounds, including those with thiomorpholine and benzonitrile moieties, have shown significant antimicrobial properties. 5-Nitro-2-thiomorpholinobenzonitrile likely exhibits similar activity due to its structural features.
The antimicrobial activity of nitro-aromatic compounds like 5-Nitro-2-thiomorpholinobenzonitrile is primarily attributed to the nitro group. This group triggers redox reactions within microbial cells, causing toxicity and eventual cell death . The compound's ability to generate reactive oxygen species (ROS) and nitric oxide (NO) derivatives contributes to its antimicrobial effects.
Spectrum of Activity
Based on studies of similar compounds, 5-Nitro-2-thiomorpholinobenzonitrile may be effective against:
- Mycobacterium tuberculosis
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Some Gram-negative bacteria (e.g., Pseudomonas aeruginosa)
Antiparasitic Potential
Nitro-aromatic compounds have demonstrated antiparasitic activity. While specific data for 5-Nitro-2-thiomorpholinobenzonitrile is not available, it may possess similar properties.
Potential Antineoplastic Activity
Some nitro-aromatic compounds have shown promise in cancer research. The presence of the nitro group in 5-Nitro-2-thiomorpholinobenzonitrile suggests it may have potential antineoplastic properties, though further research is needed to confirm this.
Arylamine N-Acetyltransferase Inhibition
Studies on similar nitro-thiophene compounds have revealed their potential as inhibitors of mycobacterial arylamine N-acetyltransferase enzyme . This enzyme plays a crucial role in metabolizing isoniazid, a first-line antituberculosis drug. While specific data for 5-Nitro-2-thiomorpholinobenzonitrile is not available, its structural similarity suggests it may possess similar inhibitory properties.
Comparative Analysis
To better understand the potential biological activity of 5-Nitro-2-thiomorpholinobenzonitrile, we can compare it to similar compounds that have been more extensively studied.
| Compound | Antimicrobial Activity | Enzyme Inhibition | Cytotoxicity |
|---|---|---|---|
| 5-Nitro-2-thiomorpholinobenzonitrile | Potential activity against mycobacteria and Gram-positive bacteria | Possible arylamine N-acetyltransferase inhibition | Data not available |
| 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazole derivatives | Active against M. tuberculosis, M. bovis BCG, and S. aureus | Confirmed arylamine N-acetyltransferase inhibition | Lower cytotoxicity compared to antibacterial activity |
Research Gaps and Future Directions
While the potential biological activity of 5-Nitro-2-thiomorpholinobenzonitrile can be inferred from similar compounds, there is a clear need for specific studies on this molecule. Future research should focus on:
- Determining its exact antimicrobial spectrum and minimum inhibitory concentrations (MICs)
- Evaluating its potential as an arylamine N-acetyltransferase inhibitor
- Assessing its cytotoxicity profile in various cell lines
- Exploring its potential antineoplastic and antiparasitic activities
- Investigating its pharmacokinetics and in vivo efficacy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
